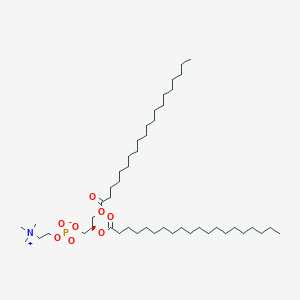

1,2-Diarachidoyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

[(2R)-2,3-di(icosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3/t46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIOPDIXYAUOFN-YACUFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H96NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(20:0/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61596-53-0 | |

| Record name | 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061596530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIARACHIDOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0P2D9ZLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC)

Introduction

1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is a saturated phospholipid of significant interest in the fields of biophysics, drug delivery, and membrane biology. Its structure, characterized by a glycerol backbone, a phosphocholine headgroup, and two 20-carbon saturated acyl chains (arachidic acid), imparts distinct physicochemical properties that make it a valuable component in the formulation of liposomes and other lipid-based nanoparticles.[1][2] The long, saturated nature of its acyl chains results in a high phase transition temperature, leading to the formation of rigid, stable, and tightly packed lipid bilayers.[1] This guide provides an in-depth exploration of the core physicochemical properties of DAPC, offering both established data and field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties of DAPC

The functional utility of DAPC in various research and pharmaceutical applications is dictated by its fundamental physicochemical characteristics. These properties influence its self-assembly into supramolecular structures, its interaction with other molecules, and the overall stability and morphology of the lipid bilayers it forms.

General Properties

| Property | Value | Source(s) |

| Synonyms | 1,2-DAPC, L-α-Diarachidonoyl lecithin, 1,2-Dieicosanoyl-sn-glycero-3-phosphocholine, PC(20:0/20:0) | [2] |

| CAS Number | 61596-53-0 | [2] |

| Molecular Formula | C48H96NO8P | [2] |

| Molecular Weight | 846.25 g/mol | [1] |

| Physical State | Crystalline solid |

Thermal Properties

The thermal behavior of DAPC is a critical determinant of its application, particularly in the formation of lipid bilayers with specific fluidity and stability profiles.

| Property | Value | Significance | Source(s) |

| Phase Transition Temperature (Tm) | ~66 °C | The high Tm, attributed to the long, saturated acyl chains, results in a gel-phase bilayer at physiological temperatures, offering high stability and low permeability. This is crucial for applications requiring controlled release of encapsulated agents. | [3] |

| Melting Point | Not precisely determined for DAPC. For comparison, the melting point of the shorter-chain homolog, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC; 18:0), is reported to be 236°C. | The melting point of phospholipids is significantly higher than their phase transition temperature and reflects the energy required to disrupt the crystalline solid state. | [4] |

Solubility Profile

The amphiphilic nature of DAPC governs its solubility in various solvents. While the phosphocholine headgroup imparts some polarity, the long hydrocarbon tails dominate its solubility characteristics.

| Solvent | Solubility | Rationale | Source(s) |

| Chloroform | Soluble | The nonpolar nature of chloroform effectively solvates the long acyl chains. Hydrogen bonding can occur between chloroform and the phosphate and carbonyl groups of the phospholipid. | [5] |

| Ethanol | 25 mg/ml | Ethanol's intermediate polarity allows it to interact with both the hydrophilic headgroup and, to a lesser extent, the hydrophobic tails. | [2] |

| Water | Very low | The hydrophobic tails are poorly solvated by water, leading to extremely low monomeric solubility and a strong tendency to self-assemble into bilayers to minimize contact with the aqueous environment. |

Note: For long-chain, saturated acidic lipids that are difficult to solubilize in pure chloroform, the addition of a small amount of methanol (e.g., 2%) and water (e.g., 0.5-1%) can improve solubility.[6]

Self-Assembly and Bilayer Characteristics

In aqueous environments, DAPC spontaneously forms lipid bilayers, the fundamental structure of liposomes and cell membranes. The properties of these bilayers are critical to their function.

| Property | Estimated Value/Context | Significance | Source(s) |

| Critical Micelle Concentration (CMC) | Not experimentally determined for DAPC. For diacyl phosphatidylcholines, the CMC is extremely low (in the nanomolar range) and decreases with increasing acyl chain length. For example, the CMC of 16:0 PC is ~0.46 nM. The CMC of DAPC is expected to be even lower. | The CMC represents the monomer concentration above which self-assembly into micelles or bilayers occurs. The extremely low CMC of DAPC indicates a very strong thermodynamic favorability for bilayer formation. | [7][8] |

| pKa (Phosphate Group) | ~0.8 | The low pKa of the phosphate group means it is deprotonated and carries a negative charge over a wide pH range. This, combined with the positively charged quaternary amine of the choline group, results in a zwitterionic headgroup at physiological pH. | [9] |

| Area per Molecule | Decreases with increasing acyl chain length for saturated PCs. For DPPC (16:0) in the fluid phase, it is in the range of 65.7-66.5 Ų. The area per molecule for DAPC in the gel phase at physiological temperatures would be significantly smaller. | This parameter reflects the packing density of the lipids in the bilayer, which in turn affects membrane fluidity, permeability, and protein interactions. | [10][11] |

| Bilayer Thickness | Increases with acyl chain length. For fluid-phase saturated PCs, the hydrophobic thickness increases from ~29.6 Å for di12:0 PC to ~38.6 Å for di16:0 PC. The gel-phase DAPC bilayer would be even thicker. | Bilayer thickness is a key structural parameter that influences the incorporation and function of transmembrane proteins and the overall mechanical properties of the membrane. | [12] |

Experimental Protocols for Physicochemical Characterization

The accurate determination of the physicochemical properties of DAPC relies on well-established experimental techniques. The following section details the methodologies for key characterization experiments.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat changes that occur in a sample as a function of temperature, making it ideal for determining the phase transition temperature of lipids.[13]

Methodology:

-

Sample Preparation:

-

A known amount of DAPC is dissolved in chloroform/methanol (2:1, v/v).

-

The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

-

The lipid film is dried under high vacuum for at least 2 hours to remove any residual solvent.

-

Multilamellar vesicles (MLVs) are formed by hydrating the lipid film with a suitable buffer (e.g., PBS, pH 7.4) at a temperature well above the expected Tm (e.g., 80°C). The dispersion is facilitated by vortexing.

-

-

DSC Measurement:

-

The lipid dispersion (typically 1-5 mg/mL) and a matching buffer reference are loaded into the DSC sample and reference cells, respectively.

-

The samples are scanned over a defined temperature range (e.g., 20°C to 80°C) at a controlled heating and cooling rate (e.g., 1°C/min).

-

Multiple heating and cooling cycles are performed to ensure the reversibility of the transition.

-

-

Data Analysis:

-

The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition on the heating scan.

-

The enthalpy of the transition (ΔH) is calculated from the area under the transition peak.

-

The width of the peak at half-height provides information about the cooperativity of the transition.

-

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Fluorescence spectroscopy using a hydrophobic probe, such as pyrene, is a sensitive method for determining the CMC of amphiphiles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of aqueous solutions of DAPC with varying concentrations, bracketing the expected CMC.

-

-

Sample Preparation:

-

Add a small aliquot of the pyrene stock solution to each DAPC solution, ensuring the final pyrene concentration is very low (e.g., 1 µM) to avoid self-quenching.

-

Allow the solutions to equilibrate, typically for several hours in the dark, to ensure the pyrene partitions into the hydrophobic cores of any micelles or bilayers formed.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of each sample (e.g., from 350 to 450 nm) using an excitation wavelength of ~335 nm.

-

Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the DAPC concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio indicates the formation of micelles and the partitioning of pyrene into a more hydrophobic environment.

-

Determination of Bilayer Thickness by Small-Angle X-ray Diffraction (SAXD)

SAXD is a powerful technique for determining the lamellar repeat distance of lipid bilayers, from which the bilayer thickness can be derived.[1][14]

Methodology:

-

Sample Preparation:

-

Prepare a highly concentrated and well-hydrated sample of DAPC MLVs (as described for DSC).

-

The sample is typically sealed in a thin-walled glass capillary.

-

-

SAXD Measurement:

-

The sample is placed in an X-ray beam, and the scattered X-rays are detected at low angles.

-

The diffraction pattern for a lamellar phase consists of a series of sharp, equally spaced Bragg peaks.

-

-

Data Analysis:

-

The lamellar repeat distance (d) is calculated from the position of the diffraction peaks using Bragg's law (nλ = 2d sinθ).

-

The bilayer thickness can be estimated from the repeat distance, taking into account the thickness of the inter-bilayer water layer, which can be determined from measurements at different hydration levels.

-

Conclusion

1,2-Diarachidoyl-sn-glycero-3-phosphocholine is a phospholipid with well-defined physicochemical properties that make it a valuable tool for researchers in various scientific disciplines. Its long, saturated acyl chains confer a high phase transition temperature, leading to the formation of highly stable and ordered lipid bilayers at physiological temperatures. This guide has provided a comprehensive overview of the key physicochemical properties of DAPC, including its thermal behavior, solubility, and self-assembly characteristics. Furthermore, detailed experimental protocols for the determination of these properties have been outlined to assist researchers in their laboratory investigations. A thorough understanding of these fundamental properties is essential for the rational design and application of DAPC-containing lipid systems in areas such as drug delivery, membrane biophysics, and nanotechnology.

References

-

McIntosh, T. J. (2007). X-Ray Diffraction to Determine the Thickness of Raft and Nonraft Bilayers. Methods in Molecular Biology, 398, 221-30. [Link]

-

Wong, J. E., Duchscherer, T. M., Pietraru, G., & Cramb, D. T. (Year). Novel Fluorescence Spectral Deconvolution Method for Determination of Critical Micelle Concentrations Using the Fluorescence Probe PRODAN. Langmuir. [Link]

-

Determination of the critical micellar concentration of a detergent using a fluorescent probe. (n.d.). [Link]

-

Tsui, F. C., Ojcius, D. M., & Hubbell, W. L. (1986). The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers. Biophysical Journal, 49(2), 459–468. [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

Moncelli, M. R., Becucci, L., & Guidelli, R. (1994). The intrinsic pKa values for phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine in monolayers deposited on mercury electrodes. Biophysical Journal, 66(6), 1969–1980. [Link]

-

Brown, M. F., & Schich, C. (Year). Phospholipid headgroups govern area per lipid and emergent elastic properties of bilayers. Biophysical Journal. [Link]

-

BioNumbers. (n.d.). Surface area of saturated phosphatidylcholine head group in lipid bilayer. [Link]

-

Soft Matter. (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies. [Link]

-

PubMed. (n.d.). The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers. [Link]

-

Bio-protocol. (n.d.). Differential scanning calorimetry (DSC). [Link]

-

Avanti Polar Lipids. (n.d.). How Do I Solubilize My Acidic Lipid (PG, PS, PA, Etc.) In Chloroform? [Link]

-

Pandit, S. A., & Berkowitz, M. L. (2002). Saturation with cholesterol increases vertical order and smoothes the surface of the phosphatidylcholine bilayer: A molecular simulation study. Biophysical Journal, 82(4), 1818–1827. [Link]

-

ResearchGate. (n.d.). Area per Lipid and Acyl Length Distributions in Fluid Phosphatidylcholines Determined by 2H NMR Spectroscopy. [Link]

-

Huang, H. W. (2006). Method of X-Ray Anomalous Diffraction for Lipid Structures. Biophysical Journal, 91(10), 3559–3561. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Physics LibreTexts. (2022). 5.13: Membrane X-ray Scattering. [Link]

-

ResearchGate. (n.d.). Saturated Phospholipids with High Melting Temperatures Form Complexes with Cholesterol in Monolayers. [Link]

-

ResearchGate. (n.d.). X-Ray Diffraction of Lipid Model Membranes. [Link]

-

PubMed. (n.d.). A methodology for determination of phospholipids. [Link]

-

ResearchGate. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. [Link]

-

Moncelli, M. R., Becucci, L., & Guidelli, R. (1994). The intrinsic pKa values for phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine in monolayers deposited on mercury electrodes. Biophysical Journal, 66(6), 1969–1980. [Link]

-

Soft Matter. (2016). Lipid bilayer thickness determines cholesterol's location in model membranes. [Link]

-

ResearchGate. (n.d.). Phospholipid Solubility Determined by Equilibrium Distribution between Surface and Bulk Phases. [Link]

-

Kleinschmidt, J. H. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology, 974, 49–65. [Link]

-

Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). [Link]

-

Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PubMed. (n.d.). Interfacial properties and critical micelle concentration of lysophospholipids. [Link]

-

ResearchGate. (n.d.). Whats the PKa value for PhosphotidyleCholine? [Link]

-

Low, L. K., & Ng, C. S. (n.d.). DETERMINATION OF PHOSPHOLIPID CONTENT. [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry of Protein–Lipid Interactions. [Link]

-

PubMed. (n.d.). Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform. [Link]

-

PubMed. (n.d.). Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry of Protein–Lipid Interactions. [Link]

-

Cell Biolabs, Inc. (n.d.). Phospholipid Assay Kit. [Link]

-

ResearchGate. (n.d.). Table 1 Critical micelle concentration of DOPE, DOPC, and the mixture... [Link]

-

Mahesha, H. B. (n.d.). ESTIMATION OF PHOSPHOLIPIDS. [Link]

-

Wikipedia. (n.d.). Phosphatidylcholine. [Link]

-

ResearchGate. (n.d.). Maximum solubility of cholesterol in phosphatidylcholine and phosphatidylethanolamine bilayers. [Link]

-

MDPI. (n.d.). Miscibility of Phosphatidylcholines in Bilayers: Effect of Acyl Chain Unsaturation. [Link]

Sources

- 1. X-ray diffraction to determine the thickness of raft and nonraft bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. 816-94-4 CAS MSDS (1,2-Distearoyl-sn-glycero-3-phosphocholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [sigmaaldrich.com]

- 9. The intrinsic pKa values for phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine in monolayers deposited on mercury electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Surface area of saturated phosphatidylcholine - Generic - BNID 105300 [bionumbers.hms.harvard.edu]

- 11. researchgate.net [researchgate.net]

- 12. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]

- 13. ucm.es [ucm.es]

- 14. X-Ray Diffraction to Determine the Thickness of Raft and Nonraft Bilayers | Springer Nature Experiments [experiments.springernature.com]

1,2-Diarachidoyl-sn-glycero-3-phosphocholine CAS number and molecular weight

An In-Depth Technical Guide to 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is a high-purity, synthetic phospholipid distinguished by its two fully saturated 20-carbon acyl chains (arachidic acid). This unique molecular structure imparts a high phase transition temperature (Tm), resulting in highly rigid and stable lipid bilayers at physiological temperatures. These properties make DAPC an exemplary excipient in advanced drug delivery systems, particularly for liposomal formulations where minimal drug leakage and extended release profiles are paramount. This guide provides a comprehensive overview of DAPC's physicochemical properties, the scientific rationale for its use, detailed protocols for its synthesis and formulation into liposomes, and methods for characterization.

Core Physicochemical Properties of DAPC

DAPC's utility in pharmaceutical sciences is directly linked to its well-defined chemical and physical characteristics. As a Senior Application Scientist, understanding these parameters is the first step in rationally designing a robust formulation.

The foundational identity of DAPC is established by its chemical formula and CAS number, ensuring unambiguous identification and sourcing.[1][2][3] Its molecular weight is a key parameter for all stoichiometric calculations during formulation.[1][2][3][4]

| Property | Value | Source(s) |

| CAS Number | 61596-53-0 | [1][2][3] |

| Molecular Formula | C₄₈H₉₆NO₈P | [1][2][3] |

| Molecular Weight | 846.25 g/mol | [1][5] |

| Synonyms | DAPC, L-α-Phosphatidylcholine, diarachidoyl, 1,2-Dieicosanoyl-sn-glycero-3-phosphocholine | [1][2][5] |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in ethanol | [2][5] |

| Storage Temperature | -20°C | [5] |

The Scientific Imperative: Phase Transition Temperature (Tm)

The single most important parameter governing the application of DAPC is its main phase transition temperature (Tm). This is the temperature at which the lipid bilayer transitions from a tightly packed, ordered "gel" state to a more disordered, mobile "liquid crystalline" or fluid state.

The Tm of a saturated phosphatidylcholine is directly proportional to the length of its acyl chains. Longer chains exhibit stronger van der Waals interactions, requiring more thermal energy to induce mobility.

-

DMPC (14:0): ~24°C

-

DPPC (16:0): ~41°C

-

DSPC (18:0): ~55°C[6]

Following this established trend, DAPC (20:0) possesses a Tm significantly above that of DSPC, estimated to be in the range of 65-75°C.

Causality in Experimental Design: This high Tm is the core reason for selecting DAPC. At physiological temperature (~37°C), a DAPC-based liposome is deep within its gel phase. This translates to a membrane with exceptionally low permeability.[7] For drug delivery applications, this is highly advantageous as it minimizes premature leakage of the encapsulated therapeutic agent, ensuring it remains within the carrier until it reaches the target site.[8] In contrast, a liposome formulated with a lipid whose Tm is below or near 37°C would exist in a fluid state, leading to higher drug leakage rates.[7]

Caption: Relationship between acyl chain length, Tm, and liposome properties at 37°C.

Synthesis of High-Purity DAPC

While DAPC is commercially available, understanding its synthesis provides insight into potential impurities and quality control parameters. A common and robust method is the Steglich esterification of the glycerophosphocholine (GPC) backbone with arachidic acid.

Authoritative Grounding: This process relies on the activation of carboxylic acids (arachidic acid) by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester bond formation with the hydroxyl groups of GPC.[9]

Protocol: Steglich Esterification for DAPC Synthesis

-

Preparation of GPC Complex: Dissolve sn-glycero-3-phosphocholine (GPC) in methanol and add it dropwise to silica gel. Concentrate the mixture under vacuum to create a silica-GPC complex. This step enhances the surface area and reactivity of the GPC.

-

Esterification Reaction: In a sealed, nitrogen-purged flask, combine the silica-GPC complex, chloroform, arachidic acid, DCC, and DMAP. A typical molar ratio would be GPC:arachidic acid:DCC:DMAP = 1.0:4.8:4.8:2.5. The excess reagents drive the reaction to completion.

-

Incubation: Heat the reaction mixture at approximately 45°C for 72 hours with constant stirring.

-

Quenching and Filtration: Cool the mixture and add water to quench the reaction. Filter the mixture to remove the silica and the primary byproduct, dicyclohexylurea (DCU).

-

Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate the lipid product from water-soluble impurities.

-

Purification: The critical step for achieving high purity is the removal of unreacted reagents and byproducts. While column chromatography is common, a more scalable approach involves sequential recrystallization from ethyl acetate and then acetone.[9] This process effectively removes residual DCU and unreacted arachidic acid.

-

Verification: Confirm the structure and purity of the final DAPC product using ¹H-NMR, Mass Spectrometry, and HPLC. The absence of urea-related peaks in the NMR spectrum is a key indicator of purity.[9]

Application: Formulation of DAPC-Containing Liposomes

DAPC is rarely used alone; it is typically combined with other lipids like cholesterol and PEGylated lipids to optimize the formulation for in vivo applications. Cholesterol acts as a "membrane plasticizer," modulating the rigidity of the gel-phase bilayer, while PEGylated lipids are included to create a hydrophilic corona that reduces opsonization and prolongs circulation time (a "stealth" liposome).[8]

Protocol: Preparation of DAPC/Cholesterol Liposomes via Thin-Film Hydration and Extrusion

This protocol describes the formation of Large Unilamellar Vesicles (LUVs) with a defined size, a standard and self-validating system for preclinical drug delivery studies.[8][10]

-

Lipid Preparation: In a round-bottom flask, dissolve DAPC and cholesterol in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform:methanol). A common molar ratio is 55:45 DAPC:Cholesterol. If creating a stealth liposome, 1-5 mol% of a PEGylated lipid like DSPE-PEG2000 can be included.

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature well above the Tm of all lipid components (e.g., 75-80°C for DAPC) to ensure homogenous mixing. Apply a vacuum to slowly remove the organic solvent, resulting in a thin, dry lipid film on the flask's inner surface.

-

Film Desiccation: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent, which could otherwise compromise bilayer integrity.

-

Hydration: Add the aqueous phase (e.g., phosphate-buffered saline, or a buffer containing the hydrophilic drug to be encapsulated) to the flask. The temperature of the hydration buffer must be maintained above the Tm of the DAPC (~75-80°C). Agitate the flask gently (vortexing can be used) to swell the lipid film, forming multilamellar vesicles (MLVs). This step typically takes 30-60 minutes.

-

Extrusion (Sizing): Load the MLV suspension into a pre-heated liposome extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). The extruder and syringe must be kept heated above the Tm throughout this process. Force the suspension through the membranes 11-21 times. This repeated extrusion process transforms the heterogeneous MLVs into a homogenous population of LUVs with a diameter close to the membrane pore size.

-

Purification: Cool the liposome suspension to room temperature. To remove any unencapsulated drug, use size exclusion chromatography or dialysis.

Caption: Standard workflow for preparing DAPC-containing liposomes.

Characterization of DAPC Liposomes

Once formulated, a rigorous characterization is essential to ensure the system meets the required specifications for its intended application.

| Parameter | Method | Rationale |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Confirms the average vesicle diameter and the homogeneity of the population. A low PDI (<0.2) is desirable. |

| Zeta Potential | Laser Doppler Velocimetry | Measures the surface charge of the liposomes, which influences their stability in suspension and their interaction with biological systems. |

| Encapsulation Efficiency (%EE) | Spectroscopy / Chromatography | Quantifies the amount of drug successfully entrapped within the liposomes versus the total amount used. Calculated as: (%EE = (Drugentrapped / Drugtotal) x 100). |

| Drug Release Profile | Dialysis Method / In Vitro Release Assay | Measures the rate of drug leakage from the liposomes over time under physiological conditions (e.g., 37°C in buffer), confirming the stability imparted by DAPC. |

Conclusion and Future Perspectives

1,2-Diarachidoyl-sn-glycero-3-phosphocholine is more than just a structural lipid; it is an enabling technology for advanced drug delivery. Its defining characteristic—a high phase transition temperature resulting from its long, saturated acyl chains—provides formulators with a tool to create exceptionally stable and low-leakage liposomal carriers. This property is critical for developing controlled-release formulations of potent APIs, protecting sensitive molecules from degradation, and improving the therapeutic index of existing drugs. As the field moves towards more complex, targeted nanomedicines, the predictable, robust, and biocompatible nature of DAPC ensures it will remain a cornerstone excipient in the development of next-generation therapeutics.

References

-

1,2-Diarachidoyl-sn-glycero-3-phosphocholine. Chem-Impex. [Link]

-

1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC): Properties, Applications, and Advantages in Lipid Research and Drug Delivery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

1,2-Diarachidoyl-sn-glycero-3-phosphocholine | C48H96NO8P | CID 22880141. PubChem. [Link]

-

Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA... ResearchGate. [Link]

-

High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers. [Link]

-

synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). PubMed. [Link]

-

Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug. PubMed. [Link]

-

Evidence for the formation of symmetric and asymmetric DLPC-DAPC lipid bilayer domains. Cellular Physiology and Biochemistry. [Link]

-

Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. PubMed. [Link]

-

The in vitro drug release profiles of the DMPC, DPPC, and DSPC... ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for the formation of symmetric and asymmetric DLPC-DAPC lipid bilayer domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 10. Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DAPC) in Ethanol and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DAPC), also commonly known as DPPC, is a cornerstone phospholipid in the fields of membrane biophysics, drug delivery, and biomaterials. Its utility in forming liposomes, lipid nanoparticles, and model cell membranes is critically dependent on its solubility characteristics.[1][2] Understanding how DAPC interacts with various organic solvents is paramount for developing robust formulation protocols, ensuring material integrity, and achieving reproducible experimental outcomes. This guide provides a comprehensive overview of DAPC's solubility, grounded in physicochemical principles, and offers practical, field-proven methodologies for solubility determination.

Introduction: The Significance of DAPC and Its Solvation

DAPC is a zwitterionic glycerophospholipid characterized by a polar phosphocholine head group and two saturated 16-carbon acyl chains (palmitic acid).[2] This amphipathic structure dictates its behavior in solution, driving the self-assembly into bilayer structures in aqueous environments, which is the basis for liposome formation.[1] In drug development, particularly for lipid-based formulations like mRNA vaccines, DAPC is a key structural component.

The initial and critical step in nearly all formulation processes involving DAPC is its dissolution in an organic solvent or solvent system. The choice of solvent affects:

-

Homogeneity: Ensuring a uniform, molecularly dispersed solution is crucial before subsequent processing steps, such as thin-film hydration or microfluidic mixing.

-

Stability: Improper solvent choice can lead to incomplete dissolution or precipitation, compromising the final product's quality and consistency.

-

Processability: The solvent's volatility, viscosity, and miscibility with aqueous phases are key parameters in manufacturing techniques.

This guide will elucidate the factors governing DAPC solubility and provide quantitative data to aid in solvent selection and protocol design.

Physicochemical Principles of DAPC Solubility

The solubility of DAPC is governed by the classic "like dissolves like" principle, but its amphipathic nature introduces complexity. The molecule has two distinct regions with opposing affinities:

-

The Hydrophilic Head Group: The zwitterionic phosphocholine head group is polar and capable of forming strong ion-dipole and hydrogen-bond interactions.

-

The Lipophilic Tails: The two long, saturated dipalmitoyl chains are nonpolar and interact favorably with other nonpolar molecules via van der Waals forces.

A suitable solvent must effectively solvate both parts of the molecule.

-

Nonpolar Solvents (e.g., Hexane): These solvents are generally poor choices for DAPC. While they can interact with the acyl chains, they cannot effectively solvate the highly polar phosphocholine head group, leading to very low solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess a hydroxyl (-OH) group, making them capable of hydrogen bonding with the phosphate and choline moieties of the DAPC head group. Their alkyl portions can simultaneously interact with the lipid tails. This dual capability makes alcohols effective solvents for DAPC.[3]

-

Chlorinated Solvents (e.g., Chloroform): Chloroform is a polar aprotic solvent. It is an excellent solvent for the nonpolar acyl tails. While it cannot act as a hydrogen bond donor, its polarity and ability to act as a hydrogen bond acceptor allow for sufficient interaction with the head group, making it a highly effective solvent for many phospholipids.[4][5]

-

Solvent Mixtures (e.g., Chloroform/Methanol): Blends of solvents are often superior to single solvents.[6] A common and highly effective mixture is chloroform:methanol (e.g., 2:1 v/v).[5][7] In this system, the chloroform primarily solvates the long acyl tails, while the methanol effectively solvates the polar head group. This synergistic action disrupts both lipid-lipid and solvent-solvent interactions, leading to excellent solubility.[6]

Quantitative Solubility Data for DAPC

Precise, quantitative solubility data is often dependent on specific experimental conditions such as temperature, purity of the lipid, and the presence of moisture. The following table summarizes available data and qualitative observations from technical data sheets and scientific literature.

| Solvent | Solubility (approx.) | Temperature | Notes & Considerations | Source(s) |

| Ethanol | ~30 mg/mL | Room Temp. | A good, less toxic alternative to chlorinated solvents. Gentle warming can aid dissolution. Often used in scalable processes like ethanol injection for liposome formation. | [3] |

| Chloroform | Slightly Soluble | Room Temp. | While widely used, pure chloroform may not be optimal for saturated phospholipids like DAPC without co-solvents. Purity is critical, as acidic impurities can degrade the lipid. | [4] |

| Methanol | Slightly Soluble | Room Temp. | Similar to ethanol, it primarily solvates the head group. Its high polarity makes it less effective for the long acyl chains on its own. | [4] |

| Chloroform:Methanol (2:1, v/v) | Highly Soluble | Room Temp. | Considered the gold standard for dissolving a wide range of phospholipids, including DAPC. Provides excellent solvation for both head and tail groups. | [5][7] |

| Dimethyl Sulfoxide (DMSO) | Limited Data | Room Temp. | While a powerful polar aprotic solvent, its use for phospholipids is less common. Anhydrous DMSO is required as moisture can reduce solubility. | [8] |

Experimental Protocol: Gravimetric Determination of DAPC Solubility

This section provides a robust, step-by-step protocol for determining the solubility of DAPC in a given organic solvent. This self-validating workflow ensures accuracy and reproducibility.

Objective: To determine the saturation solubility (in mg/mL) of DAPC in a selected organic solvent at a controlled temperature.

Materials:

-

DAPC powder (≥99% purity)[9]

-

Anhydrous organic solvent of choice (e.g., ethanol)

-

Analytical balance

-

Vortex mixer and/or magnetic stirrer

-

Temperature-controlled incubator or water bath

-

Glass vials with solvent-resistant caps (e.g., PTFE-lined)

-

Microcentrifuge

-

Pipettes

-

Pre-weighed glass sample pans for gravimetric analysis

Methodology:

-

Preparation of Supersaturated Samples:

-

In several glass vials, add an excess amount of DAPC powder (e.g., 40-50 mg) to a fixed volume of the solvent (e.g., 1 mL). The key is to add more solid than will dissolve.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled environment (e.g., 25°C water bath).

-

Agitate the samples vigorously (e.g., vortexing or stirring) for a prolonged period (24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved lipid. Constant, gentle agitation is crucial.

-

-

Phase Separation:

-

After equilibration, allow the vials to remain undisturbed at the set temperature for at least 2 hours to let the excess, undissolved DAPC settle.

-

To ensure complete removal of suspended solids, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at the same controlled temperature.

-

-

Sample Collection and Analysis:

-

Carefully pipette a precise aliquot (e.g., 200 µL) of the clear supernatant from the top of the vial, being extremely careful not to disturb the solid pellet at the bottom.

-

Transfer this aliquot to a pre-weighed glass pan.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum desiccator.

-

Once the solvent is fully removed, place the pan back on the analytical balance and record the final weight.

-

-

Calculation:

-

Calculate the mass of the dissolved DAPC by subtracting the initial weight of the pan from the final weight.

-

Determine the solubility using the formula: Solubility (mg/mL) = Mass of dissolved DAPC (mg) / Volume of aliquot (mL)

-

Repeat for at least three replicate samples to ensure statistical validity.

-

Caption: Gravimetric workflow for determining DAPC solubility.

Practical Considerations and Field Insights

-

Temperature Sensitivity: The solubility of lipids like DAPC can be significantly influenced by temperature. For saturated lipids, solubility generally increases with temperature. It is critical to perform and report solubility measurements at a specified, controlled temperature.

-

Solvent Purity and Water Content: Use only high-purity, anhydrous solvents. Even trace amounts of water can alter the solvent's polarity and may reduce the solubility of highly nonpolar lipids or, conversely, create micelles that obscure the true molecular solubility.[8] For long-chain, saturated acidic lipids, adding a very small amount of methanol (2%) and water (0.5-1%) can sometimes aid solubilization in chloroform.[10]

-

Lipid Purity: The presence of impurities, such as free fatty acids or lyso-phospholipids, can affect the measured solubility. Always use DAPC of the highest available purity (e.g., >99%).[9]

-

Kinetics of Dissolution: Saturated phospholipids like DAPC can be slow to dissolve. Do not mistake a slow rate of dissolution for insolubility. Ensure adequate time and agitation are provided to reach true thermodynamic equilibrium.

Conclusion

The solubility of DAPC is a multifaceted property dictated by its amphipathic structure and the nature of the chosen organic solvent. While polar protic solvents like ethanol offer good solubility and lower toxicity, solvent mixtures such as chloroform:methanol remain a highly effective choice for complete and rapid dissolution in laboratory settings. For drug development and manufacturing, a deep understanding of these solubility characteristics is not merely academic; it is a prerequisite for the rational design of scalable, robust, and reproducible formulation processes. The methodologies and data presented in this guide provide a foundation for scientists to make informed decisions in their solvent selection and experimental design.

References

-

Otto Chemie Pvt. Ltd. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, 99%. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). How Do I Solubilize My Acidic Lipid (PG, PS, PA, Etc.) In Chloroform?. Retrieved from [Link]

-

ResearchGate. (2017). Which one will be a better solvent for phospholipids? Chloroform, hexane, methanol or any other?. Retrieved from [Link]

-

Journal of Lipid Research. (2012). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Retrieved from [Link]

-

ResearchGate. (2017). Should I use a chloroform/methanol ratio of 3:1 or 1:1 (v/v) for a DPPC/DOPC/cholesterol (6:3:1) liposome preparation?. Retrieved from [Link]

Sources

- 1. 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, 99% 63-89-8 India [ottokemi.com]

- 2. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 63-89-8 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine or DPPC Manufacturers [mubychem.com]

- 5. researchgate.net [researchgate.net]

- 6. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine = 99 TLC 63-89-8 [sigmaaldrich.com]

- 10. avantiresearch.com [avantiresearch.com]

An In-depth Technical Guide to the Self-Assembly and Aggregation Behavior of DAPC in Aqueous Solution

Abstract

1,2-diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is a saturated, long-chain phospholipid of significant interest in the fields of biomaterials, drug delivery, and membrane biophysics. Its unique physicochemical properties, particularly its high phase transition temperature, govern its self-assembly into highly ordered and stable structures in aqueous environments. This guide provides a comprehensive technical overview of the principles underlying DAPC aggregation, the factors that influence this behavior, and the state-of-the-art methodologies used for its characterization. By synthesizing fundamental theory with practical, field-proven protocols, this document serves as an essential resource for professionals leveraging DAPC in advanced applications.

Introduction to 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC)

DAPC is a synthetic phospholipid featuring a glycerol backbone, a phosphocholine headgroup, and two saturated 20-carbon acyl chains (arachidic acid) at the sn-1 and sn-2 positions.[1][2] Its chemical structure imparts a distinct amphiphilic character, which is the primary driver for its self-assembly in aqueous solutions.[3] As a key component in cell membrane research, DAPC is instrumental in the formulation of liposomes and other nanocarriers for drug delivery.[4] The long, saturated acyl chains contribute to the formation of rigid, stable membranes with low permeability, making DAPC an ideal candidate for applications requiring controlled release and enhanced stability.[5][6]

Key Physicochemical Properties of DAPC:

| Property | Value/Description | Source(s) |

| Molecular Formula | C48H96NO8P | [7] |

| Molecular Weight | 846.3 g/mol | [2][7] |

| Acyl Chains | 20:0 (Arachidic acid) | [1][2] |

| Appearance | Crystalline solid | [1] |

| Main Phase Transition (Tm) | ~64.8 °C | [8] |

| Solubility | Soluble in ethanol | [1] |

Fundamentals of DAPC Self-Assembly

The spontaneous organization of DAPC molecules in water is a thermodynamically driven process governed by the hydrophobic effect.[3][9] The hydrophobic acyl chains minimize their contact with water by aggregating together, while the hydrophilic phosphocholine headgroups remain exposed to the aqueous environment. This fundamental principle leads to the formation of various supramolecular structures.

The geometry of the resulting aggregate can be predicted by the dimensionless packing parameter (p), defined as:

p = v / (a₀ * lₑ)

where v is the volume of the hydrophobic chains, a₀ is the optimal area of the headgroup, and lₑ is the effective length of the chains.[10] For diacyl phospholipids like DAPC, the cross-sectional area of the two acyl chains is approximately equal to that of the phosphocholine headgroup, resulting in a packing parameter close to 1.[3] This cylindrical-like geometry strongly favors the formation of planar bilayer structures, which can close upon themselves to form vesicles or liposomes.[3][10]

Aggregation Behavior and Structures of DAPC

In an aqueous medium, DAPC molecules self-assemble into lamellar phases, most notably bilayer sheets.[3] These bilayers are the fundamental building blocks of vesicles, commonly known as liposomes, which are spherical structures enclosing an aqueous core.[11] Due to its very low water solubility, the concept of a critical micelle concentration (CMC) is less applicable than for soluble detergents; instead, DAPC exhibits a critical aggregation concentration (CAC) at which bilayer formation occurs, typically in the nanomolar to low micromolar range.[10]

The primary aggregate of DAPC is the liposome , which can be categorized by size and lamellarity:

-

Multilamellar Vesicles (MLVs): Composed of multiple concentric bilayers, typically larger in size (micrometers).

-

Unilamellar Vesicles (UVs): Consist of a single bilayer. These are further classified into Small Unilamellar Vesicles (SUVs, <100 nm) and Large Unilamellar Vesicles (LUVs, >100 nm).

Key Factors Influencing DAPC Aggregation

The self-assembly process is highly sensitive to environmental conditions. Understanding these factors is critical for controlling the final properties of DAPC-based formulations.[3][12]

-

Temperature: Temperature is the most critical factor, primarily due to DAPC's high main phase transition temperature (Tm) of approximately 64.8°C.[8]

-

Below Tm (Gel Phase, Lβ): The acyl chains are in a highly ordered, all-trans conformation, resulting in a rigid, thicker, and less permeable bilayer.

-

Above Tm (Liquid Crystalline Phase, Lα): The acyl chains become disordered and more mobile, leading to a more fluid, thinner, and more permeable membrane.[12][13] The preparation of DAPC liposomes must be conducted at a temperature above its Tm to ensure the formation of a stable and homogeneous lipid bilayer.[11]

-

-

pH and Ionic Strength: While the zwitterionic phosphocholine headgroup is less sensitive to pH changes than anionic or cationic lipids, extreme pH values can affect headgroup hydration and interactions.[9] Similarly, the ionic strength of the aqueous solution can influence the electrostatic interactions between headgroups and the degree of hydration, thereby subtly altering bilayer packing and stability.[3]

-

Presence of Other Molecules: In drug delivery and membrane modeling, DAPC is often formulated with other components like cholesterol or helper lipids. Cholesterol, for instance, can modulate membrane fluidity, abolish the sharp phase transition, and decrease permeability by ordering the acyl chains in the liquid crystalline state.

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Factors influencing the self-assembly and final properties of DAPC aggregates.

Experimental Methodologies for Characterization

A multi-faceted approach is required to fully characterize DAPC aggregates. The causality behind selecting a suite of techniques is to build a self-validating system where the limitations of one method are compensated for by the strengths of another.

5.1. Preparation of DAPC Vesicles: Thin-Film Hydration & Extrusion

This is the most common and robust method for producing LUVs with a defined size.[11] The protocol's integrity lies in its sequential, controlled steps.

Step-by-Step Protocol:

-

Lipid Film Formation: DAPC and any other lipid components (e.g., cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator at a temperature well above DAPC's Tm (>65°C). This results in a thin, dry lipid film on the flask's interior.

-

Vacuum Desiccation: The film is placed under high vacuum for several hours to remove any residual solvent, which is critical to prevent structural defects.

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) pre-heated above the Tm. The flask is agitated, causing the lipid sheets to swell and detach, forming MLVs.[11]

-

Size Reduction (Extrusion): To obtain a homogenous population of LUVs, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[11] This step must also be performed at a temperature above the Tm to ensure the lipids are in a fluid state and can be reshaped without rupturing.

dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Standard workflow for DAPC liposome preparation and subsequent characterization.

5.2. Characterization Techniques

-

Dynamic Light Scattering (DLS): DLS is a primary technique for determining the mean hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the vesicle population in suspension.[14][15] It works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles.[14] This provides a rapid and statistically robust assessment of the success of the extrusion process.[16][17]

-

Cryogenic Transmission Electron Microscopy (Cryo-TEM): For direct visualization, Cryo-TEM is indispensable. The sample is flash-frozen in its native, hydrated state, preserving the morphology of the liposomes.[18] This technique provides definitive evidence of vesicle shape, lamellarity (unilamellar vs. multilamellar), and bilayer integrity, validating the indirect measurements from DLS.[19][20][21]

-

Differential Scanning Calorimetry (DSC): DSC is the gold standard for studying the thermotropic behavior of phospholipids.[22] It measures the heat flow required to change the temperature of a sample, allowing for the precise determination of the main phase transition temperature (Tm) and the enthalpy of the transition.[13][23] For DAPC, a sharp endothermic peak around 64.8°C confirms the identity and purity of the lipid and characterizes the gel-to-liquid crystalline phase transition.[8]

Conclusion

The self-assembly of DAPC in aqueous solution is a well-defined process driven by fundamental physicochemical principles, resulting in the formation of robust and highly ordered bilayer structures. Its high phase transition temperature is a defining characteristic that imparts significant stability to its aggregates but also necessitates careful temperature control during formulation. A systematic approach to preparation, combining thin-film hydration with extrusion, and a complementary suite of characterization techniques—DLS for size distribution, Cryo-TEM for morphology, and DSC for thermal behavior—are essential for the development of reproducible and effective DAPC-based systems. This guide provides the foundational knowledge and practical framework for researchers and developers to harness the unique properties of DAPC for advanced applications in science and medicine.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC): Properties, Applications, and Advantages in Lipid Research and Drug Delivery. [Online] Available at: [Link]

-

Yesylevskyy, S. O., et al. (2024). Cryo-EM images of phase-separated lipid bilayer vesicles analyzed with a machine-learning approach. PubMed Central. [Online] Available at: [Link]

-

Waters Corporation. Liposome Characterization by Dynamic Light Scattering. [Online] Available at: [Link]

-

Fields, D. (2019). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. [Online] Available at: [Link]

-

McElhaney, R. N. (1982). The Use of Differential Scanning Calorimetry and Differential Thermal Analysis in Studies of Model and Biological Membranes. PubMed. [Online] Available at: [Link]

-

Lipoid GmbH. The various phospholipid aggregates. [Online] Available at: [Link]

-

Shchelukhina, E., et al. (2021). Thermograms (Ср(Т)) of (a) DPPC, (b) DSPC, and (c) DAPC in the absence of saponins and in the presence of diosgenin, betulin and digitonin at a lipid to agent ratio of 50. ResearchGate. [Online] Available at: [Link]

-

Yesylevskyy, S. O., et al. (2024). Cryo-EM images of phase separated lipid bilayer vesicles analyzed with a machine learning approach. bioRxiv. [Online] Available at: [Link]

-

Yesylevskyy, S. O., et al. (2024). Cryo-EM images of phase separated lipid bilayer vesicles analyzed with a machine learning approach. Semantic Scholar. [Online] Available at: [Link]

-

Kering, K. K., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Semantic Scholar. [Online] Available at: [Link]

-

Das, S., et al. (2019). Characterization of liposomes. (A) Dynamic light scattering (DLS) of synthesized liposomes. ResearchGate. [Online] Available at: [Link]

-

Danafar, H. (2016). A typical Differential Scanning Calorimetry (DSC) curve of phospholipid.... ResearchGate. [Online] Available at: [Link]

-

de Kruijff, B., et al. (1975). DIFFERENTIAL SCANNING CALORIMETRY AND 31p NMR STUDIES ON SONICATED AND UNSONICATED PHOSPHATIDYLCHOLINE LIPO- SOMES. NanoMedicines Research Group. [Online] Available at: [Link]

-

Al-Jamal, W. T., et al. (2008). Cryo-transmission electron microscopy images of lipid vesicles.... ResearchGate. [Online] Available at: [Link]

-

Yesylevskyy, S. O., et al. (2024). Cryo-EM images of phase-separated lipid bilayer vesicles analyzed with a machine-learning approach. PubMed. [Online] Available at: [Link]

-

Yager, P., & Schoen, P. E. (1984). Differential scanning calorimetric study of the thermotropic phase behavior of a polymerizable, tubule-forming lipid. PubMed. [Online] Available at: [Link]

-

Stanisz, T., et al. (2018). Lipid self-assembly and lectin-induced reorganization of the plasma membrane. PMC. [Online] Available at: [Link]

-

Lee, K. Y. C. (2017). Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. PMC. [Online] Available at: [Link]

-

Marsh, D. (2007). Equation of State for Phospholipid Self-Assembly. PMC. [Online] Available at: [Link]

-

Wong, J. Y., et al. (2001). Properties of a Self-Assembled Phospholipid Membrane Supported on Lipobeads. NIH. [Online] Available at: [Link]

-

Du Rietz, H., et al. (2021). Physico-chemical characterization of different liposome formulations.... ResearchGate. [Online] Available at: [Link]

-

Marsh, D. (2012). Thermodynamics of Phospholipid Self-Assembly. MPG.PuRe. [Online] Available at: [Link]

-

National Center for Biotechnology Information. 1,2-Diarachidoyl-sn-glycero-3-phosphocholine. PubChem Compound Database. [Online] Available at: [Link]

-

Le Bihan, O. (2014). The multiple faces of self-assembled lipidic systems. PMC. [Online] Available at: [Link]

-

Kaneshina, S., et al. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. PubMed. [Online] Available at: [Link]

-

Giocondi, M. C., et al. (2004). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. PMC. [Online] Available at: [Link]

-

da Silva, E., et al. (2018). Schematic representation of self-assembly of phosphatidylcholine (13).... ResearchGate. [Online] Available at: [Link]

-

Yang, Y., et al. (2001). Physically self-assembled monolayers (PSAMs) of lecithin lipids at hydrophilic silicon oxide interfaces. PubMed. [Online] Available at: [Link]

-

Maja, J., et al. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. PMC. [Online] Available at: [Link]

-

Chen, H., et al. (2000). Preparation, characterization, and stability of liposome-based formulations of mitoxantrone. PubMed. [Online] Available at: [Link]

-

Gjorgieva, M., & Daci, N. (2013). An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. International Journal of Pharmaceutical and Phytopharmacological Research. [Online] Available at: [Link]

-

Shoshan-Barmatz, V., et al. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. NIH. [Online] Available at: [Link]

-

Dickson, C. J., et al. (2014). Simulation of lipid bilayer self-assembly using all-atom lipid force fields. RSC Publishing. [Online] Available at: [Link]

-

Goto, T., et al. (2019). Unique Distribution of Diacyl-, Alkylacyl-, and Alkenylacyl-Phosphatidylcholine Species Visualized in Pork Chop Tissues by Matrix-Assisted Laser Desorption/Ionization–Mass Spectrometry Imaging. NIH. [Online] Available at: [Link]

Sources

- 1. 1,2-Diarachidoyl-sn-glycero-3-phosphocholine or DAPC Manufacturers [mubychem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. phospholipid-research-center.com [phospholipid-research-center.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | C48H96NO8P | CID 22880141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.mpg.de [pure.mpg.de]

- 10. The multiple faces of self-assembled lipidic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid self-assembly and lectin-induced reorganization of the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. news-medical.net [news-medical.net]

- 15. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. wyatt.com [wyatt.com]

- 17. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

- 18. Cryo-EM images of phase-separated lipid bilayer vesicles analyzed with a machine-learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Cryo-EM images of phase-separated lipid bilayer vesicles analyzed with a machine-learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Phase Transition Temperature (Tm) of DAPC Liposomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the phase transition temperature (Tm) of 1,2-diarachidoyl-sn-glycero-3-phosphocholine (DAPC) liposomes. DAPC, a saturated phospholipid with 20-carbon acyl chains, is a critical component in the formulation of highly stable liposomal drug delivery systems. Its high Tm is a key determinant of membrane fluidity, permeability, and, consequently, the release kinetics of encapsulated therapeutic agents. This guide will delve into the theoretical underpinnings of lipid phase transitions, detail the primary methodologies for Tm determination with a focus on Differential Scanning Calorimetry (DSC), elucidate the factors influencing the Tm of DAPC liposomes, and provide practical insights for the formulation and characterization of these vesicles.

Introduction: The Significance of Phase Transition in Liposomal Formulations

Liposomes, artificially prepared vesicles composed of a lipid bilayer, are a cornerstone of modern drug delivery. Their ability to encapsulate both hydrophilic and lipophilic drugs, coupled with their biocompatibility, has led to their successful application in various therapeutic areas. The physical state of the lipid bilayer is paramount to the functionality of a liposome, and this is largely governed by the phase transition temperature (Tm) of its constituent phospholipids.

The Tm is the temperature at which a lipid bilayer transitions from a rigid, ordered "gel" phase (Lβ') to a more fluid, disordered "liquid crystalline" phase (Lα).[1] This transition is a critical parameter in liposome design as it profoundly influences:

-

Membrane Permeability and Drug Release: Below the Tm, in the gel phase, the lipid acyl chains are tightly packed, resulting in a less permeable membrane.[2] Above the Tm, the increased motion and disorder of the acyl chains in the liquid crystalline phase lead to a more permeable bilayer, facilitating the release of encapsulated contents.[1]

-

Liposome Stability: Liposomes formulated with lipids that have a high Tm, such as DAPC, tend to be more stable and less prone to leakage at physiological temperatures (approximately 37°C).[3]

-

Cellular Interaction: The fluidity of the liposomal membrane can affect its interaction with cells, including fusion and uptake mechanisms.

1,2-diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is a synthetic phospholipid characterized by two saturated 20-carbon arachidic acid chains.[4] Its long, saturated acyl chains result in strong van der Waals interactions, leading to a significantly high phase transition temperature. This property makes DAPC an excellent choice for creating rigid, stable liposomes with low drug leakage, particularly for sustained-release formulations.[5]

The Molecular Basis of Phase Transition in DAPC Liposomes

The phase transition of a lipid bilayer is a cooperative process involving the collective movement of many lipid molecules. For DAPC, the transition from the gel to the liquid crystalline phase involves a significant change in the conformational state of its arachidoyl chains.

-

Gel Phase (Lβ'): At temperatures below the Tm, the arachidoyl chains of DAPC are in a highly ordered, all-trans conformation. This extended arrangement allows for maximal van der Waals interactions between adjacent chains, resulting in a tightly packed and relatively thick bilayer. The movement of individual lipid molecules is highly restricted.

-

Liquid Crystalline Phase (Lα): As the temperature increases and surpasses the Tm, the acyl chains absorb thermal energy, leading to the introduction of gauche conformations (kinks) in the hydrocarbon chains.[1] This disruption of the ordered packing increases the lateral mobility of the lipid molecules and the overall fluidity of the membrane. The bilayer becomes thinner and more permeable.

The main phase transition temperature (Tm) of DAPC has been experimentally determined to be 64.8°C .[5] This high value is a direct consequence of its long, saturated acyl chains.

Factors Influencing the Phase Transition Temperature of DAPC Liposomes

While the intrinsic Tm of pure DAPC liposomes is 64.8°C, several factors can modulate this value in a formulation context. Understanding these influences is critical for the rational design of liposomal drug products.

Acyl Chain Length and Saturation

The primary determinant of a phospholipid's Tm is the structure of its fatty acid chains.[6]

-

Chain Length: Longer acyl chains lead to stronger van der Waals forces between neighboring lipids, requiring more energy to disrupt the ordered gel phase. This results in a higher Tm.[6] The progression from dipalmitoylphosphatidylcholine (DPPC, C16:0, Tm = 41.3°C) to distearoylphosphatidylcholine (DSPC, C18:0, Tm = 54.1°C), and finally to DAPC (C20:0, Tm = 64.8°C) clearly illustrates this principle.[5]

-

Saturation: The presence of cis-double bonds in the acyl chains introduces kinks that disrupt the tight packing of the lipids in the gel phase. This reduces the energy required for the transition to the liquid crystalline phase, thereby lowering the Tm.[6] DAPC, being a fully saturated phospholipid, exhibits a high Tm.

| Phospholipid | Acyl Chain Composition | Main Phase Transition Temperature (Tm) |

| DPPC | 16:0/16:0 | 41.3°C[5] |

| DSPC | 18:0/18:0 | 54.1°C[5] |

| DAPC | 20:0/20:0 | 64.8°C [5] |

Headgroup Chemistry

While the acyl chains are the dominant factor, the chemical nature of the phospholipid headgroup can also influence the Tm. However, for phosphatidylcholines like DAPC, the primary influence remains the hydrophobic chains.

Presence of Other Molecules

In practical formulations, DAPC is often combined with other lipids or molecules that can alter the phase behavior of the bilayer.

-

Cholesterol: Cholesterol is a common additive in liposome formulations that acts as a "fluidity buffer." It can broaden or even eliminate the sharp phase transition of phospholipids. Below the Tm, cholesterol disrupts the tight packing of the acyl chains, increasing membrane fluidity. Above the Tm, it restricts the motion of the acyl chains, decreasing fluidity.

-

Other Phospholipids: When DAPC is mixed with other phospholipids, the resulting Tm will depend on the miscibility and phase behavior of the lipid mixture. For ideal mixing, a single, intermediate Tm may be observed. If the lipids are immiscible, separate phase transitions may occur.[7]

-

Encapsulated Drugs: The encapsulated drug can also interact with the lipid bilayer and influence its phase transition behavior. The extent of this effect depends on the chemical nature of the drug and its partitioning into the membrane.

Measurement of the Phase Transition Temperature: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard technique for determining the phase transition temperature and the associated enthalpy of liposomes.[8] DSC measures the heat difference between a sample and a reference as a function of temperature.

During a phase transition, the liposome suspension will absorb heat, resulting in an endothermic peak in the DSC thermogram.[1] The peak of this endotherm corresponds to the Tm.

Experimental Workflow for DSC Analysis of DAPC Liposomes

The following diagram outlines a typical workflow for preparing and analyzing DAPC liposomes using DSC.

Caption: Experimental workflow for the determination of DAPC liposome Tm using DSC.

Detailed Protocol for DSC Measurement

I. Preparation of DAPC Liposomes (Thin-Film Hydration Method)

-

Dissolution: Dissolve a known quantity of DAPC powder in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. To ensure complete solvent removal, the flask should be kept under high vacuum for at least 2 hours. A thin, uniform lipid film should be visible on the inner surface of the flask.

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. The hydration temperature must be above the Tm of DAPC (i.e., >65°C) to ensure proper lipid hydration and vesicle formation.[9] A water bath can be used to maintain the temperature.

-

Vesicle Formation: Agitate the flask to disperse the lipid film in the aqueous buffer. This will result in the formation of multilamellar vesicles (MLVs).

-

Sizing (Optional but Recommended): To obtain a more homogeneous population of liposomes, such as large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[9] This should also be performed at a temperature above the Tm of DAPC.

II. DSC Analysis

-

Sample Preparation: Accurately pipette a known volume of the DAPC liposome suspension into a DSC sample pan. An equivalent volume of the buffer used for hydration should be placed in the reference pan.

-

Sealing: Hermetically seal both the sample and reference pans.

-

Thermal Program: Place the pans in the DSC instrument. A typical thermal program involves:

-

An initial equilibration period at a temperature below the expected Tm.

-

A heating scan at a controlled rate (e.g., 1-5°C/min) to a temperature well above the Tm.

-

A cooling scan back to the starting temperature.

-

-

Data Acquisition: The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the phase transition temperature (the peak of the endotherm) and the enthalpy of the transition (the area under the peak).

Applications and Implications for Drug Development

The high Tm of DAPC liposomes has significant implications for their use in drug delivery:

-

Enhanced Stability: DAPC-containing liposomes are in the rigid gel phase at physiological and typical storage temperatures, which minimizes drug leakage and enhances shelf-life.

-

Sustained Release: The low permeability of the DAPC bilayer below its Tm can be exploited for sustained-release formulations, where the drug is slowly released over an extended period.

-

Thermosensitive Liposomes: While DAPC itself has a high Tm, it can be combined with other lipids to create thermosensitive liposomes that release their contents in response to localized hyperthermia (heating the target tissue to ~40-42°C). In such formulations, the overall Tm of the lipid mixture is engineered to be slightly above physiological temperature.

Conclusion

The phase transition temperature is a fundamental physicochemical property of phospholipid vesicles that dictates their behavior and utility in drug delivery. For DAPC liposomes, the high Tm of 64.8°C, a consequence of its long, saturated arachidoyl chains, imparts exceptional stability and low permeability. A thorough understanding and precise measurement of this parameter, primarily through Differential Scanning Calorimetry, are essential for the rational design and development of effective and stable liposomal drug products. By carefully selecting lipid compositions and understanding the factors that influence phase behavior, researchers can tailor the properties of DAPC-containing liposomes to achieve desired drug release profiles and therapeutic outcomes.

References

-

ResearchGate. (n.d.). Thermograms (Ср(Т)) of (a) DPPC, (b) DSPC, and (c) DAPC in the absence of saponins and in the presence of diosgenin, betulin and digitonin at a lipid to agent ratio of 50. Retrieved from [Link]

-

TA Instruments. (n.d.). Studying Liposomes in the Nano DSC. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]

-

National Institutes of Health. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Retrieved from [Link]

-

MDPI. (n.d.). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Retrieved from [Link]

-

Technology Networks. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Retrieved from [Link]

-